2-Propylisonicotinic acid

Description

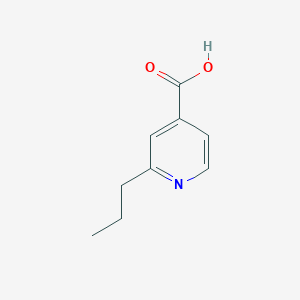

Structure

3D Structure

Properties

IUPAC Name |

2-propylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-3-8-6-7(9(11)12)4-5-10-8/h4-6H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLPLVSFHJFQAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60542335 | |

| Record name | 2-Propylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57663-82-8 | |

| Record name | 2-Propylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Propylisonicotinic Acid: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylisonicotinic acid, also known as 2-propyl-4-pyridinecarboxylic acid, is a key chemical intermediate, most notably recognized as the precursor to the second-line anti-tuberculosis drug, prothionamide. The development of prothionamide was a progression from its analogue, ethionamide, which was first synthesized in 1956.[1] Prothionamide, the n-propyl derivative, was developed in an effort to enhance the tolerability of the thioamide class of anti-tuberculosis agents. This document provides a comprehensive overview of the historical context of its discovery and a detailed technical guide to its chemical synthesis.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the search for more effective and better-tolerated treatments for tuberculosis in the mid-20th century. Following the introduction of isoniazid in 1952, a derivative of isonicotinic acid, research into related pyridine compounds flourished. Ethionamide (2-ethyl-4-pyridinecarbothioamide) was synthesized in 1956 and demonstrated significant antitubercular activity.[1] However, its use was often limited by adverse gastrointestinal side effects. This led to the development of prothionamide (2-propyl-4-pyridinecarbothioamide) with the aim of improving the therapeutic index. Consequently, the synthesis of its direct precursor, this compound, became a necessary area of chemical investigation. While the precise date of the first synthesis of this compound is not prominently documented, its development logically followed the establishment of prothionamide as a clinical candidate.

Chemical Synthesis

The primary and most well-documented route for the synthesis of this compound involves a two-step process starting from 4-cyanopyridine:

-

Alkylation of 4-Cyanopyridine: Introduction of a propyl group at the 2-position of the pyridine ring.

-

Hydrolysis of the Cyano Group: Conversion of the nitrile functional group to a carboxylic acid.

Key Synthetic Intermediates

The synthesis proceeds through the key intermediate, 2-propyl-4-cyanopyridine .

Experimental Protocols

This step is achieved through a homolytic alkylation of 4-cyanopyridine. A common method involves the silver nitrate-catalyzed oxidative decarboxylation of an alkanoic acid, in this case, n-butyric acid, to generate propyl radicals which then attack the pyridine ring.

Detailed Protocol:

-

To a reaction vessel containing 4-cyanopyridine (1.0 eq) and silver nitrate (AgNO₃, catalytic amount) in an appropriate solvent (e.g., water), add n-butyric acid (1.1 eq).

-

Heat the mixture to 90-100 °C.

-

Slowly add a solution of a persulfate, such as ammonium persulfate ((NH₄)₂S₂O₈), to initiate the radical reaction.

-

Maintain the reaction at an elevated temperature for a specified period to ensure complete reaction.

-

After cooling, the reaction mixture is worked up by extraction with an organic solvent.

-

The crude product is purified, often by column chromatography, to yield pure 2-propyl-4-cyanopyridine.

The nitrile group of 2-propyl-4-cyanopyridine is hydrolyzed to a carboxylic acid, typically under basic or acidic conditions. Alkaline hydrolysis is commonly employed.

Detailed Protocol:

-

Dissolve 2-propyl-4-cyanopyridine (1.0 eq) in an aqueous solution of a strong base, such as sodium hydroxide (NaOH).

-

Heat the mixture under reflux for several hours to drive the hydrolysis to completion.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid, HCl) to the isoelectric point of the amino acid to precipitate the product.

-

Collect the precipitated this compound by filtration.

-

Wash the solid with cold water and dry under vacuum to obtain the final product.

Quantitative Data

| Step | Reactants | Reagents | Conditions | Yield | Purity | Reference |

| 1. Alkylation | 4-Cyanopyridine, n-Butyric Acid | AgNO₃, (NH₄)₂S₂O₈ | 90-100 °C | Not explicitly stated | Not explicitly stated | |

| 2. Hydrolysis | 2-Propyl-4-cyanopyridine | Aqueous NaOH | Reflux | 81-86% | Not explicitly stated |

Prothionamide: Mechanism of Action

This compound serves as the precursor for the anti-tuberculosis drug prothionamide. Prothionamide is a prodrug that requires activation within the Mycobacterium tuberculosis cell to exert its therapeutic effect.

The mechanism of action involves the following key steps:

-

Activation: Prothionamide is activated by the mycobacterial enzyme EthA, a flavin monooxygenase. This enzymatic oxidation converts the thioamide group into a reactive species.

-

Target Inhibition: The activated form of prothionamide covalently binds to and inhibits the enzyme InhA, which is an enoyl-acyl carrier protein reductase.

-

Mycolic Acid Synthesis Inhibition: InhA is a crucial enzyme in the fatty acid synthesis pathway (FAS-II) of mycobacteria, which is responsible for the biosynthesis of mycolic acids. Mycolic acids are essential, long-chain fatty acids that are major components of the mycobacterial cell wall.

-

Cell Wall Disruption: Inhibition of InhA disrupts mycolic acid synthesis, leading to a compromised cell wall structure. This increases the permeability of the cell wall, rendering the bacterium susceptible to osmotic stress and other antimicrobial agents, ultimately leading to cell death.

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Mechanism of action of Prothionamide.

References

2-Propylisonicotinic Acid: A Comprehensive Physicochemical and Biological Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propylisonicotinic acid, a derivative of the well-established pharmacophore isonicotinic acid, presents a molecule of interest for potential therapeutic applications. This technical guide provides a detailed examination of its physicochemical properties, offering both predicted quantitative data and detailed experimental protocols for their determination. Furthermore, this document explores the potential biological activities of this compound by drawing parallels with structurally related isonicotinic acid derivatives, which have demonstrated significant antimicrobial and anti-inflammatory properties. A hypothesized mechanism of action, based on the known antitubercular activity of similar compounds, is presented visually. This guide aims to serve as a foundational resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method of Prediction |

| Molecular Formula | C₉H₁₁NO₂ | - |

| Molecular Weight | 165.19 g/mol | - |

| Melting Point | 150-160 °C | Estimation based on related structures |

| Boiling Point | ~350 °C at 760 mmHg | Clausius-Clapeyron relation estimation |

| pKa (acidic) | 4.5 - 5.5 | Based on the carboxyl group on the pyridine ring |

| pKa (basic) | 2.0 - 3.0 | Based on the pyridine nitrogen |

| Solubility in Water | Moderately Soluble | Predicted based on structure |

| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | Group contribution methods |

Experimental Protocols

To facilitate further research and verification of the predicted properties, this section outlines detailed experimental methodologies for determining the key physicochemical parameters of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, which possesses both an acidic carboxylic group and a basic pyridine nitrogen, potentiometric titration can be used to determine both pKa values.

Materials:

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Deionized water

-

pH meter with a calibrated electrode

-

Magnetic stirrer and stir bar

-

Buret

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar and begin stirring. Immerse the calibrated pH electrode in the solution.

-

Acidic pKa Determination: Fill the buret with standardized 0.1 M NaOH. Add the NaOH solution in small, precise increments (e.g., 0.1 mL). Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Basic pKa Determination: To a fresh sample solution, add a slight excess of standardized 0.1 M HCl to fully protonate the pyridine nitrogen. Then, titrate this solution with standardized 0.1 M NaOH, recording the pH after each increment.

-

Data Analysis: Plot the pH of the solution versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. The first half-equivalence point will correspond to the pKa of the pyridine nitrogen, and the second will correspond to the pKa of the carboxylic acid.

Determination of Aqueous Solubility

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

Deionized water

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed flask.

-

Equilibration: Place the flask in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C). Shake the flask for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Analyze the concentration of this compound in the aliquot using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature.

Determination of logP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is also commonly used for its determination.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC, UV-Vis)

Procedure:

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.

-

Partitioning: Dissolve a known amount of this compound in the n-octanol-saturated water. Add an equal volume of water-saturated n-octanol.

-

Equilibration: Vigorously shake the mixture for a set period to allow for partitioning between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Determine the concentration of this compound in both the aqueous and octanol phases using a suitable analytical method.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Potential Biological Activities and Signaling Pathways

While direct biological studies on this compound are limited, the isonicotinic acid scaffold is a key component in numerous biologically active molecules. Derivatives of isonicotinic acid have demonstrated a broad spectrum of activities, including antitubercular, anti-inflammatory, and antimicrobial effects.[1]

The most notable derivative is isoniazid, a cornerstone drug for the treatment of tuberculosis. Isoniazid is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG). The activated form then covalently adducts with NAD(H), and this complex inhibits the activity of InhA, an enoyl-acyl carrier protein reductase. This inhibition blocks the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, ultimately leading to bacterial cell death. Given the structural similarity, it is plausible that this compound could exhibit similar biological activities.

Below is a diagram illustrating the hypothesized mechanism of action for this compound, based on the known pathway of isoniazid.

References

An In-depth Technical Guide on 2-Propylisonicotinic Acid

CAS Number: 57663-82-8

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-Propylisonicotinic acid (CAS 57663-82-8) is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known chemistry of isonicotinic acid derivatives and structurally related compounds. All quantitative data and experimental protocols should be considered illustrative and require experimental verification for this specific molecule.

Introduction

This compound, a derivative of isonicotinic acid (pyridine-4-carboxylic acid), belongs to a class of compounds that has garnered significant interest in medicinal chemistry. Isonicotinic acid and its derivatives are foundational scaffolds in numerous pharmaceuticals, most notably in the treatment of tuberculosis. The introduction of an alkyl substituent, such as a propyl group at the 2-position, can significantly modulate the physicochemical properties and biological activity of the parent molecule. This modification can influence factors such as lipophilicity, metabolic stability, and interaction with biological targets. This technical guide aims to provide a comprehensive resource on this compound, covering its synthesis, potential physicochemical properties, and speculative biological relevance based on related compounds.

Physicochemical Properties (Predicted and Inferred)

Due to the lack of specific experimental data for this compound, the following table summarizes predicted properties and experimental data from structurally similar compounds to provide an estimated profile.

| Property | Predicted/Inferred Value | Notes and References |

| Molecular Formula | C₉H₁₁NO₂ | |

| Molecular Weight | 165.19 g/mol | |

| Appearance | White to off-white crystalline solid | Based on similar isonicotinic acid derivatives. |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, DMSO, and DMF. | Inferred from the general solubility of isonicotinic acids. |

| pKa | ~5.0 - 5.5 | The pKa of the carboxylic acid is expected to be in this range, similar to other isonicotinic acid derivatives. |

Synthesis of this compound

Proposed Synthetic Pathway

A potential synthetic approach could involve the oxidation of a corresponding 2-propyl-4-methylpyridine or a related precursor. Another common strategy for creating substituted pyridines is through condensation reactions.

Caption: A potential synthetic route to this compound.

Illustrative Experimental Protocol (General)

This protocol is a generalized procedure for the oxidation of an alkylpyridine to the corresponding carboxylic acid and would require optimization for the synthesis of this compound.

Materials:

-

2-Propyl-4-picoline (precursor)

-

Potassium permanganate (KMnO₄) or other suitable oxidizing agent

-

Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Oxidation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-propyl-4-picoline in water. Slowly add a solution of potassium permanganate in water to the flask while maintaining the temperature below 50°C. After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the precipitate with hot water.

-

Decolorization: If the filtrate is colored, add a small amount of sodium bisulfite until the solution becomes colorless.

-

Acidification and Extraction: Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4. The product, this compound, may precipitate. If it does not, extract the aqueous solution multiple times with diethyl ether.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Data (Predicted)

No experimental spectra for this compound are available. The following are predicted key features based on its structure.

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons on the pyridine ring (2H, doublet; 1H, singlet).- Protons of the propyl group: CH₂ adjacent to the ring (~2.8-3.0 ppm, triplet), internal CH₂ (~1.6-1.8 ppm, sextet), and terminal CH₃ (~0.9-1.0 ppm, triplet).- Carboxylic acid proton (1H, broad singlet, >10 ppm). |

| ¹³C NMR | - Carboxylic acid carbonyl carbon (~165-175 ppm).- Aromatic carbons of the pyridine ring (~120-150 ppm).- Carbons of the propyl group (~14-40 ppm). |

| IR (Infrared) | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).- C=C and C=N stretches from the pyridine ring (~1400-1600 cm⁻¹). |

| MS (Mass Spec) | - Molecular ion peak (M⁺) at m/z = 165. |

Potential Biological Activity and Drug Development Applications

While there is no specific biological data for this compound, the isonicotinic acid scaffold is a well-established pharmacophore. Derivatives of isonicotinic acid have demonstrated a wide range of biological activities.

-

Antitubercular Activity: Isoniazid (isonicotinic acid hydrazide) is a primary drug for tuberculosis treatment. It is a prodrug activated by the mycobacterial enzyme KatG. The resulting isonicotinoyl radical reacts with NAD⁺ to form an adduct that inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. It is plausible that this compound or its derivatives could exhibit antimycobacterial properties.

-

Other Potential Activities: Isonicotinic acid derivatives have also been explored for their anti-inflammatory, analgesic, anticonvulsant, and anticancer activities. The propyl group at the 2-position would increase the lipophilicity of the molecule, which could enhance its ability to cross cell membranes and potentially interact with various biological targets.

Hypothetical Mechanism of Action as an Antitubercular Agent

If this compound were to act as an antitubercular agent through a similar mechanism to isoniazid, it would likely require metabolic activation.

Caption: Hypothetical activation pathway of a this compound derivative.

Experimental Protocols for Biological Evaluation

Should researchers wish to investigate the biological activity of this compound, the following are generalized experimental protocols that could be adapted.

Antimycobacterial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against Mycobacterium tuberculosis.

Method: Microplate Alamar Blue Assay (MABA).

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the compound in a 96-well microplate containing Middlebrook 7H9 broth.

-

Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

-

Incubate the plates at 37°C for 5-7 days.

-

Add Alamar Blue solution to each well and incubate for another 24 hours.

-

Observe for a color change from blue (no growth) to pink (growth). The MIC is the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assay

Objective: To assess the toxicity of this compound against a mammalian cell line (e.g., Vero or HepG2).

Method: MTT Assay.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24-48 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Conclusion

This compound represents an interesting, yet underexplored, molecule within the broader class of isonicotinic acid derivatives. While specific data is scarce, its structural similarity to well-known bioactive compounds suggests potential for applications in drug discovery, particularly in the development of novel antitubercular agents. The increased lipophilicity conferred by the 2-propyl group may offer advantages in terms of cell permeability and metabolic stability. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource to stimulate and support such research endeavors.

An In-depth Technical Guide on 2-Propylisonicotinic Acid: Molecular Structure, Properties, and a Representative Synthetic Workflow

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and physicochemical properties of 2-Propylisonicotinic acid. Due to the limited availability of specific experimental data for this compound, this document presents a representative synthetic and analytical workflow that can be adapted for its preparation and characterization. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Molecular Structure and Chemical Properties

This compound, also known as 2-propylpyridine-4-carboxylic acid, is a derivative of isonicotinic acid, a structural isomer of nicotinic acid. The core of the molecule is a pyridine ring, with a propyl group substituted at the second position and a carboxylic acid group at the fourth position.

The molecular structure of this compound is presented below in a diagram generated using the DOT language.

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding the compound's behavior in biological and chemical systems.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| IUPAC Name | 2-propylpyridine-4-carboxylic acid | [1] |

| CAS Number | 57663-82-8 | [1] |

| Canonical SMILES | CCCC1=NC=CC(=C1)C(=O)O | [1] |

| InChIKey | RNLPLVSFHJFQAS-UHFFFAOYSA-N | [1] |

| XLogP3 | 1.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

Representative Experimental Protocols

Proposed Synthetic Route

A plausible synthetic route for this compound could involve the oxidation of a corresponding 2-propyl-4-alkylpyridine precursor. A variety of oxidizing agents can be employed for this transformation.

General Protocol for Oxidation:

-

Reaction Setup: To a solution of the 2-propyl-4-alkylpyridine starting material in a suitable solvent (e.g., water, pyridine, or a mixture), add the oxidizing agent (e.g., potassium permanganate, selenium dioxide) portion-wise at a controlled temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the excess oxidizing agent is quenched (e.g., with a reducing agent like sodium bisulfite for permanganate). The resulting mixture is filtered to remove any solid byproducts.

-

Isolation: The pH of the filtrate is adjusted to the isoelectric point of the desired carboxylic acid to induce precipitation. The crude product is then collected by filtration.

-

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product of high purity.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and the connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carboxylic acid O-H and C=O stretches.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of a novel chemical entity like this compound.

Caption: A logical workflow for the synthesis and characterization of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the specific biological activities or the signaling pathways associated with this compound. The broader class of isonicotinic acid derivatives has been investigated for a range of biological effects, including potential antimicrobial and anticancer activities. However, it is crucial to note that the biological profile of a molecule is highly dependent on its specific substitution pattern. Therefore, the biological effects of this compound would need to be determined through dedicated in vitro and in vivo studies.

Future research in this area could involve screening this compound against various biological targets to elucidate its potential therapeutic applications and mechanism of action.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-Propylisonicotinic Acid (Prothionamide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylisonicotinic acid, more commonly known as prothionamide (PTH), is a second-line antitubercular agent pivotal in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] As a thioamide antibiotic, its efficacy lies in its ability to disrupt the essential cellular processes of Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the core mechanism of action of prothionamide, detailing its metabolic activation, molecular target, and the basis of resistance. The information is supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Core Mechanism of Action: A Prodrug Targeting Mycolic Acid Synthesis

Prothionamide is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[3][4] Its mechanism of action is analogous to that of isoniazid (INH), another cornerstone anti-TB drug, with the crucial distinction being the enzymatic activation pathway.[5] The ultimate target of activated prothionamide is the enoyl-acyl carrier protein reductase, InhA, a key enzyme in the fatty acid synthase-II (FAS-II) system responsible for the biosynthesis of mycolic acids.[3][4][5] Mycolic acids are unique, long-chain fatty acids that form the characteristic waxy outer layer of the mycobacterial cell wall, providing a robust barrier against many drugs and contributing to the pathogen's resilience.[4] Inhibition of InhA disrupts mycolic acid synthesis, leading to a compromised cell wall and ultimately, bacterial cell death.[2]

Metabolic Activation Pathway

The activation of prothionamide is a critical first step in its mechanism of action. This process is primarily catalyzed by the flavin-dependent monooxygenase, EthA, encoded by the ethA gene in Mycobacterium tuberculosis.[3][5] The activation is thought to proceed through the following key steps:

-

Oxidation: EthA oxidizes the sulfur atom of the thioamide group in prothionamide.[3]

-

Formation of Intermediates: This initial oxidation is believed to lead to the formation of reactive intermediates, potentially including a sulfinic acid derivative.

-

Adduct Formation: The activated prothionamide species then reacts with the nicotinamide adenine dinucleotide (NAD⁺) cofactor to form a covalent prothionamide-NAD (PTH-NAD) adduct.[1]

This PTH-NAD adduct is the active molecule that potently inhibits InhA.[1]

Figure 1. Prothionamide Activation and Inhibition Pathway.

Quantitative Data

InhA Inhibition

The PTH-NAD adduct is a potent, tight-binding inhibitor of InhA. The strength of this inhibition is critical to the bactericidal activity of prothionamide.

| Parameter | Value | Organism | Reference |

| Ki (PTH-NAD adduct) | Nanomolar range | M. tuberculosis & M. leprae | [6] |

Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. MIC values for prothionamide against M. tuberculosis can vary depending on the strain's resistance profile.

| Strain Type | MIC Range (µg/mL) | Testing Method | Reference |

| Drug-Susceptible M. tuberculosis | 0.8 - 8 | Not specified | [7] |

| Prothionamide-Resistant M. tuberculosis | > 2.5 | Broth microdilution | [8] |

| M. tuberculosis (various resistance profiles) | MIC50: 0.5, MIC90: 1 | Not specified | [9] |

Mechanisms of Resistance

Resistance to prothionamide is a significant clinical challenge and primarily arises from mutations in two key genes:

-

ethA : Mutations in the gene encoding the activating enzyme, EthA, are the most common cause of prothionamide resistance. These mutations can lead to a non-functional or less efficient enzyme, preventing the conversion of the prodrug to its active form.[5]

-

inhA : Mutations in the promoter region or the structural gene of inhA can lead to overexpression of the InhA enzyme or alterations in the drug-binding site. Overexpression can titrate out the inhibitory PTH-NAD adduct, while structural changes can reduce the adduct's binding affinity.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. WHO announces updates on optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]

- 3. benchchem.com [benchchem.com]

- 4. Standards for MIC testing that apply to the majority of bacterial pathogens should also be enforced for Mycobacterium tuberculosis complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review of the use of ethionamide and prothionamide in childhood tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Testing Method for Mycobacterium Tuberculosis Complex (MTBC) | CLSI [clsi.org]

- 7. Prothionamide Dose Optimization Using Population Pharmacokinetics for Multidrug-Resistant Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Characterization of Prothionamide-Resistant Mycobacterium tuberculosis Isolates in Southern China - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Spectroscopic Analysis of 2-Propylisonicotinic Acid: A Technical Guide

Introduction

2-Propylisonicotinic acid, a derivative of isonicotinic acid, is a pyridine-4-carboxylic acid with a propyl substituent at the 2-position. Its chemical structure suggests potential applications in medicinal chemistry and materials science, necessitating a thorough understanding of its physicochemical properties. Spectroscopic analysis is a cornerstone of molecular characterization, providing detailed information about the structure, bonding, and electronic properties of a compound. This technical guide provides a summary of the predicted spectroscopic data for this compound and outlines general experimental protocols for its analysis.

Compound Information:

| Parameter | Value |

| IUPAC Name | 2-propylpyridine-4-carboxylic acid |

| CAS Number | 57663-82-8 |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| SMILES | CCCC1=NC=CC(=C1)C(=O)O |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions were generated using a combination of freely available spectroscopic prediction tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 - 12.0 | br s | 1H | -COOH |

| ~8.65 | d | 1H | H-6 (Pyridine) |

| ~7.80 | s | 1H | H-3 (Pyridine) |

| ~7.70 | d | 1H | H-5 (Pyridine) |

| ~2.85 | t | 2H | -CH₂-CH₂-CH₃ |

| ~1.75 | sext | 2H | -CH₂-CH₂-CH₃ |

| ~0.95 | t | 3H | -CH₂-CH₂-CH₃ |

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | -COOH |

| ~160.0 | C-2 (Pyridine) |

| ~150.0 | C-6 (Pyridine) |

| ~145.0 | C-4 (Pyridine) |

| ~122.0 | C-3 (Pyridine) |

| ~120.0 | C-5 (Pyridine) |

| ~38.0 | -CH₂-CH₂-CH₃ |

| ~22.0 | -CH₂-CH₂-CH₃ |

| ~14.0 | -CH₂-CH₂-CH₃ |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| 2960-2850 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid dimer) |

| ~1600, ~1560 | Medium | C=C, C=N stretch (Pyridine ring) |

| ~1465 | Medium | C-H bend (Aliphatic) |

| ~1300 | Medium | O-H bend (in-plane) |

| ~1200 | Strong | C-O stretch |

| ~920 | Broad, Medium | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 165 | ~80 | [M]⁺ (Molecular Ion) |

| 150 | ~20 | [M - CH₃]⁺ |

| 136 | ~100 | [M - C₂H₅]⁺ or [M - COOH + H]⁺ |

| 122 | ~40 | [M - C₃H₇]⁺ |

| 120 | ~30 | [M - COOH]⁺ |

| 78 | ~50 | [Pyridine]⁺ fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to be similar to that of isonicotinic acid, with potential minor shifts due to the alkyl substituent. The primary absorptions are due to π → π* transitions within the pyridine ring and the carbonyl group.

Predicted UV-Vis Absorption Maxima (in Ethanol)

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| ~215 | ~10,000 | π → π |

| ~265 | ~5,000 | π → π |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy

-

Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, a direct insertion probe or gas chromatography (GC-MS) can be used. For less volatile compounds, electrospray ionization (ESI) from a solution may be more appropriate.

-

Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

-

Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm using a dual-beam spectrophotometer. Use the pure solvent as a reference.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.

Visualizations

General Experimental Workflow

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

Relationship between Spectroscopic Techniques

Caption: Relationship between spectroscopic techniques and the structural information obtained.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound based on predictive methods. The presented data and general protocols serve as a valuable resource for researchers and scientists in the fields of chemistry and drug development. It is crucial to reiterate that the provided spectroscopic data is theoretical and awaits experimental verification for definitive structural confirmation.

Theoretical and Computational Modeling of 2-Propylisonicotinic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-propylisonicotinic acid. While direct experimental and computational data for this specific molecule are not extensively available in public literature, this document extrapolates from established computational techniques applied to analogous structures, such as nicotinic acid and its derivatives. The guide details protocols for molecular docking, Density Functional Theory (DFT) calculations, and Quantitative Structure-Activity Relationship (QSAR) modeling. Hypothetical data is presented in structured tables to illustrate the expected outcomes of such studies. Furthermore, logical workflows and signaling pathways are visualized using Graphviz (DOT language) to provide clear, illustrative diagrams for researchers. This document serves as a foundational resource for initiating theoretical investigations into the properties and potential biological activities of this compound.

Introduction

This compound, a derivative of isonicotinic acid, presents an interesting scaffold for medicinal chemistry and drug discovery. Its structural similarity to nicotinic acid suggests potential interactions with various biological targets. Theoretical and computational modeling offers a powerful, cost-effective approach to explore its physicochemical properties, potential binding affinities to protein targets, and to predict its biological activity. This guide outlines the key computational methodologies that can be employed for a thorough in-silico investigation of this molecule.

Core Computational Methodologies

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

Experimental Protocol: Molecular Docking

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign appropriate atom types and charges using software like AutoDockTools or UCSF Chimera.[1]

-

Define the binding site by creating a grid box that encompasses the active site of the protein.[1]

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular builder like ChemDraw or Avogadro.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger charges and define rotatable bonds.

-

-

Docking Simulation:

-

Perform the docking using software such as AutoDock Vina.[2]

-

The program will explore different conformations of the ligand within the defined binding site and score them based on a scoring function that estimates the binding affinity.

-

Typically, a number of binding poses (e.g., 10-100) are generated and ranked.[3]

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding affinities (usually in kcal/mol).

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or UCSF Chimera.

-

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4] It is employed to calculate various molecular properties such as optimized geometry, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.[5]

Experimental Protocol: DFT Calculations

-

Input File Preparation:

-

Build the 3D structure of this compound.

-

Create an input file for a quantum chemistry software package like Gaussian or ORCA.

-

-

Geometry Optimization:

-

Perform a geometry optimization to find the lowest energy conformation of the molecule.

-

A common method is the B3LYP functional with a basis set such as 6-311G(d,p).[6]

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain vibrational spectra (IR and Raman).

-

-

Electronic Property Calculation:

-

Calculate electronic properties from the optimized structure, including HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken charges.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are regression or classification models used in the chemical and biological sciences and engineering.[7] These models relate the quantitative chemical structure of a compound to its biological activity.

Experimental Protocol: QSAR Model Development

-

Data Set Collection:

-

Compile a dataset of molecules with known biological activity against a specific target. This dataset should ideally include compounds structurally related to this compound.

-

-

Descriptor Calculation:

-

Model Building:

-

Divide the dataset into a training set and a test set.

-

Use a statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., k-Nearest Neighbors, Support Vector Machines), to build a model that correlates the descriptors with the biological activity.[8][9]

-

-

Model Validation:

Hypothetical Data Presentation

The following tables present hypothetical, yet representative, quantitative data that could be obtained from the computational studies described above for this compound.

Table 1: Hypothetical Molecular Docking Results for this compound Against Various Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Cyclooxygenase-2 (COX-2) | 1CX2 | -7.8 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |

| Tumor Necrosis Factor (TNF) | 2AZ5 | -6.5 | Tyr59, Tyr119, Gln61 | Hydrogen Bond, Hydrophobic |

| Carbonic Anhydrase II | 1CA2 | -7.2 | His94, His96, Thr199 | Coordination with Zn, H-Bond |

Table 2: Hypothetical DFT Calculation Results for this compound (B3LYP/6-311G(d,p))

| Property | Calculated Value | Units |

| Total Energy | -689.1234 | Hartrees |

| HOMO Energy | -6.89 | eV |

| LUMO Energy | -1.23 | eV |

| HOMO-LUMO Gap | 5.66 | eV |

| Dipole Moment | 3.45 | Debye |

Table 3: Hypothetical QSAR Model for Predicting IC50 of Nicotinic Acid Derivatives

| Descriptor | Coefficient | Description |

| LogP | 0.45 | Logarithm of the octanol-water partition coefficient |

| TPSA | -0.02 | Topological Polar Surface Area |

| MR | 0.15 | Molar Refractivity |

| Model Statistics | ||

| R² | 0.85 | |

| Q² | 0.78 | |

| RMSE | 0.32 |

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the workflows and potential signaling pathways related to the computational study of this compound.

Caption: Workflow for a typical molecular docking study.

References

- 1. Molecular Docking and Dynamics Investigations for Identifying Potential Inhibitors of the 3-Chymotrypsin-like Protease of SARS-CoV-2: Repurposing of Approved Pyrimidonic Pharmaceuticals for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. DFT Calculation and MD Simulation Studies on Gemini Surfactant Corrosion Inhibitor in Acetic Acid Media [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 2 D - QSAR studies on CYP26A1 inhibitory activity of 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl)-methyl]- 1 H-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. QSAR study of anti-prion activity of 2-aminothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Biological Activity Screening of 2-Propylisonicotinic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and potential biological activities associated with 2-propylisonicotinic acid derivatives. While specific research on the 2-propyl substituted scaffold is nascent, this document extrapolates from the extensive studies on the broader isonicotinic acid class to offer a robust framework for screening and drug discovery efforts. Isonicotinic acid and its derivatives, most notably isoniazid, have historically been a cornerstone in the development of antimicrobial agents.[1][2] The versatility of the pyridine ring allows for diverse functionalization, leading to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This guide will detail experimental protocols for these key screening areas and present available quantitative data from closely related analogs to inform future research on this compound derivatives.

Antimicrobial and Antimycobacterial Activity

The isonicotinic acid scaffold is renowned for its antimycobacterial properties. The primary mechanism of action for many isonicotinic acid hydrazones involves the inhibition of mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall.[1] This is often achieved through the activation of the prodrug by the mycobacterial catalase-peroxidase enzyme KatG, leading to the formation of an active species that inhibits the enoyl-acyl carrier protein reductase (InhA).[1]

Quantitative Data: Antimicrobial and Antimycobacterial Screening

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various isonicotinic acid hydrazide derivatives against different microbial strains. This data serves as a benchmark for evaluating the potential efficacy of novel this compound derivatives.

Table 1: In Vitro Antimycobacterial Activity of Isonicotinoyl Hydrazones [1]

| Compound ID | M. tuberculosis H37Rv (MIC in µM) | M. kansasii (MIC in µM) | M. avium (MIC in µM) |

| 3a | ≤0.125 | 0.25 | 32 |

| 3k | ≤0.125 | 0.25 | 32 |

| Isoniazid (Control) | 0.5 | 8 | >128 |

Table 2: In Vitro Antibacterial Activity of Isonicotinic Acid Hydrazide-Hydrazones [2]

| Compound ID | S. aureus ATCC 6538 (MIC in µg/mL) | S. epidermidis ATCC 12228 (MIC in µg/mL) | B. subtilis ATCC 6633 (MIC in µg/mL) |

| 15 | 7.81 | 1.95 | 3.91 |

| 16 | 7.81 | 3.91 | 7.81 |

| Ciprofloxacin (Control) | 0.98 | 0.49 | 0.49 |

Experimental Protocols: Antimicrobial and Antimycobacterial Screening

A standardized workflow is crucial for the systematic evaluation of novel compounds.

Protocol 1: Broth Microdilution Method for MIC Determination [2]

-

Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare serial twofold dilutions in cation-adjusted Mueller-Hinton broth (or appropriate broth for the specific microorganism) in a 96-well microtiter plate.

-

Inoculation and Incubation: Add the bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Alamar Blue Assay for Antimycobacterial Activity [4]

-

Preparation of Mycobacterial Inoculum: Grow mycobacteria in an appropriate liquid medium (e.g., Middlebrook 7H9) to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0 and then dilute to the desired final inoculum concentration.

-

Compound Plating: Prepare serial dilutions of the test compounds in a 96-well plate.

-

Inoculation and Incubation: Add the mycobacterial inoculum to each well. Incubate the plates at 37°C in a humidified incubator for a specified period (e.g., 5-7 days for M. tuberculosis).

-

Addition of Alamar Blue: Add Alamar Blue solution to each well and re-incubate for 24 hours.

-

Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

Anti-inflammatory Activity

Isonicotinic acid derivatives have shown potential as anti-inflammatory agents, possibly through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[3]

Quantitative Data: Anti-inflammatory Screening

Table 3: In Vitro Anti-inflammatory Activity of Isonicotinic Acid Derivatives [3]

| Compound ID | % Inhibition of ROS at 25 µg/mL | IC50 (µg/mL) |

| 5 | 95.9 | 1.42 ± 0.1 |

| 6 | 94.2 | 1.58 ± 0.2 |

| 8a | 92.1 | 1.95 ± 0.3 |

| 8b | 90.7 | 2.15 ± 0.4 |

| Ibuprofen (Control) | 75.3 | 11.2 ± 1.9 |

Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)[5]

-

Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound. A similar volume of distilled water serves as the control.

-

Incubation: Incubate the mixtures at 37°C for 15 minutes.

-

Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

-

Turbidity Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

-

Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Signaling Pathway: Cyclooxygenase (COX) Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins.

Anticancer Activity

The screening of novel chemical entities for anticancer activity is a critical area of drug discovery. Various isonicotinic acid derivatives and related nitrogen-containing heterocycles have been investigated for their potential as anticancer agents.

Quantitative Data: In Vitro Anticancer Screening

While specific data for this compound derivatives is not available, the following table presents the IC50 values for a series of novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas, which share the pyridine core, against human cancer cell lines.[5]

Table 4: In Vitro Anticancer Activity of Pyridine-Urea Derivatives [5]

| Compound ID | A549 (Lung Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) |

| 5l | 3.22 ± 0.2 | 2.71 ± 0.16 |

| Doxorubicin (Control) | 2.93 ± 0.28 | 3.10 ± 0.22 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol 3: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Workflow for Anticancer Drug Screening

Conclusion

This technical guide provides a foundational framework for the biological activity screening of this compound derivatives. By leveraging the extensive research on the broader isonicotinic acid class, researchers can efficiently design and execute screening cascades to evaluate the antimicrobial, anti-inflammatory, and anticancer potential of these novel compounds. The provided experimental protocols and comparative quantitative data offer a starting point for these investigations, with the ultimate goal of identifying new therapeutic agents. Further derivatization and exploration of structure-activity relationships will be crucial in optimizing the biological activity of this promising chemical scaffold.

References

- 1. Design and Synthesis of Highly Active Antimycobacterial Mutual Esters of 2-(2-Isonicotinoylhydrazineylidene)propanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]

2-Propylisonicotinic Acid: An In-depth Technical Guide on a Promising Scaffold for Tuberculosis Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Propylisonicotinic acid and its role in the context of tuberculosis research. While specific data for the 2-propyl derivative is limited in publicly available literature, this document leverages data from its close structural analog, 2-methylisonicotinic acid hydrazide, to provide a detailed framework for its synthesis, biological evaluation, and mechanism of action. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel anti-tubercular agents.

Introduction: The Enduring Threat of Tuberculosis and the Promise of Isonicotinic Acid Derivatives

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (M. tuberculosis), remains a leading cause of death from an infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has rendered many existing treatments ineffective and underscores the urgent need for novel therapeutic agents.

Isoniazid (INH), a derivative of isonicotinic acid, has been a cornerstone of first-line anti-TB therapy for decades. Its mechanism of action involves the inhibition of mycolic acid biosynthesis, an essential component of the unique and resilient mycobacterial cell wall. This has made the isonicotinic acid scaffold a focal point for the development of new anti-tubercular drugs.

This guide focuses on this compound, a representative of 2-alkyl-substituted isonicotinic acid derivatives. By exploring the synthesis, biological activity, and mechanism of action of its close analogs, we can infer the potential of this compound class and provide a roadmap for its further investigation.

Mechanism of Action: Targeting the Mycolic Acid Biosynthesis Pathway

The primary target of isoniazid and its derivatives is the enoyl-acyl carrier protein reductase, InhA.[1][2][3] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system of M. tuberculosis, which is responsible for the elongation of fatty acids that are precursors to mycolic acids.[1][2][3]

Isoniazid itself is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[4] KatG converts isoniazid into a reactive species that then covalently attaches to NAD+ to form an INH-NAD adduct.[1][2] This adduct binds to the active site of InhA, inhibiting its function and thereby blocking mycolic acid synthesis.[1][2] This disruption of the cell wall leads to bacterial cell death. It is presumed that 2-alkyl-isonicotinic acid derivatives follow a similar mechanism of action.

Synthesis of this compound and its Hydrazide

While a specific protocol for this compound was not found in the reviewed literature, a reliable synthesis can be extrapolated from the established synthesis of its 2-methyl analog.[5] The proposed synthesis involves the conversion of the commercially available 2-propyl-4-methylpyridine to this compound, followed by esterification and hydrazinolysis to yield the corresponding hydrazide.

Proposed Synthesis of this compound Hydrazide:

-

Oxidation of 2-propyl-4-methylpyridine: 2-propyl-4-methylpyridine is oxidized using a strong oxidizing agent, such as potassium permanganate (KMnO₄) or nitric acid, to selectively oxidize the methyl group at the 4-position to a carboxylic acid, yielding this compound.

-

Esterification: The resulting this compound is then esterified, for example, by reacting it with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce methyl 2-propylisonicotinate.

-

Hydrazinolysis: Finally, the methyl ester is reacted with hydrazine hydrate to yield this compound hydrazide.[5]

Quantitative Anti-tubercular Activity

| Compound | Target Organism | MIC (µM) | Reference |

| Isoniazid | M. tuberculosis H37Rv | 1.6 | [5] |

| 2-Methylisonicotinic Acid Hydrazide | M. tuberculosis H37Rv | 1.6 | [5] |

| This compound Hydrazide | M. tuberculosis H37Rv | Data not available |

Note: The MIC value for this compound hydrazide is expected to be in a similar range to isoniazid and its 2-methyl analog, based on structure-activity relationship studies which indicate that small alkyl substitutions at the 2-position are well-tolerated.[5]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments required to evaluate the anti-tubercular potential of this compound and its derivatives.

Microplate Alamar Blue Assay (MABA) for MIC Determination

The MABA is a colorimetric assay used to determine the MIC of a compound against M. tuberculosis. It relies on the reduction of the blue Alamar Blue (resazurin) reagent to the pink resorufin by metabolically active cells.

Protocol:

-

Preparation of Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in Middlebrook 7H9 broth to a standardized cell density.

-

Compound Dilution: The test compound is serially diluted in a 96-well microplate.

-

Inoculation: The diluted bacterial suspension is added to each well containing the test compound.

-

Incubation: The plate is incubated at 37°C for 7 days.

-

Addition of Alamar Blue: Alamar Blue reagent is added to each well.

-

Second Incubation: The plate is incubated for another 24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.

InhA Enzymatic Inhibition Assay

This assay measures the ability of a compound to directly inhibit the enzymatic activity of InhA. The assay monitors the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.

Protocol:

-

Reagent Preparation: Prepare solutions of purified recombinant InhA, NADH, the substrate (e.g., 2-trans-dodecenoyl-CoA), and the test compound.

-

Assay Setup: In a 96-well UV-transparent plate, add buffer, NADH, and the test compound at various concentrations.

-

Pre-incubation: Pre-incubate the mixture for a short period.

-

Initiation of Reaction: Initiate the reaction by adding the substrate to each well.

-

Spectrophotometric Reading: Immediately measure the decrease in absorbance at 340 nm over time.

-

Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).

Cloning, Expression, and Purification of Recombinant InhA

To perform enzymatic assays and structural studies, a supply of pure InhA protein is required. This is typically achieved by cloning the inhA gene into an expression vector, overexpressing the protein in a host like E. coli, and then purifying it.

Protocol:

-

Cloning: Amplify the inhA gene from M. tuberculosis genomic DNA and clone it into a suitable expression vector (e.g., pET vector with a His-tag).

-

Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression: Grow the transformed E. coli to mid-log phase and induce protein expression with IPTG.

-

Cell Lysis: Harvest the cells and lyse them to release the cellular contents.

-

Purification: Purify the His-tagged InhA protein using affinity chromatography (e.g., Ni-NTA column), followed by size-exclusion chromatography for further purification.

-

Verification: Verify the purity and identity of the protein using SDS-PAGE and Western blotting.

Structure-Activity Relationship (SAR) of 2-Substituted Isonicotinic Acid Derivatives

The available literature on isoniazid derivatives provides some insights into the structure-activity relationships of this class of compounds.

-

Pyridine Ring: The pyridine ring is essential for activity.[5]

-

Hydrazide Moiety: The hydrazide group is a critical pharmacophore.[5]

-

Substitution at the 2-position: Small alkyl groups, such as a methyl group, at the 2-position of the pyridine ring are well-tolerated and can result in compounds with potency comparable to isoniazid.[5] This suggests that a propyl group at this position would also likely be accommodated within the active site of the target enzyme.

-

Substitution at other positions: Substitutions at the 3-position of the pyridine ring are generally not well-tolerated.[5]

Conclusion and Future Directions

2-Alkyl-isonicotinic acid derivatives, represented here by this compound, hold promise as a scaffold for the development of novel anti-tubercular agents. Their presumed mechanism of action, targeting the clinically validated InhA enzyme, makes them attractive candidates for further investigation, particularly in the context of isoniazid-resistant tuberculosis.

Future research should focus on:

-

Synthesis and in vitro evaluation: The synthesis of a series of 2-alkyl-isonicotinic acid derivatives (including propyl, butyl, and other analogs) and the determination of their MIC values against drug-sensitive and drug-resistant strains of M. tuberculosis.

-

Direct InhA inhibition studies: Performing enzymatic assays to confirm and quantify the direct inhibition of InhA by these compounds.

-

Structural biology: Co-crystallization of the most potent compounds with InhA to elucidate the binding mode and guide further structure-based drug design.

-

In vivo efficacy studies: Evaluating the most promising candidates in animal models of tuberculosis to assess their pharmacokinetic properties and in vivo efficacy.

By systematically exploring this chemical space, it may be possible to develop new and effective treatments to combat the global threat of tuberculosis.

References

- 1. Inhibition of Mycobacterium tuberculosis InhA: Design, synthesis and evaluation of new di-triclosan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Antimycobacterial activity of natural products and synthetic agents: pyrrolodiquinolines and vermelhotin as anti-tubercular leads against clinical multidrug resistant isolates of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reinvestigation of the structure-activity relationships of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacology of 2-Propylisonicotinic Acid

Notice of Limited Information

Researchers, scientists, and drug development professionals should be aware that publicly available information on the specific pharmacology of 2-Propylisonicotinic acid is exceedingly limited. Extensive searches of scientific literature and patent databases did not yield dedicated studies on its mechanism of action, pharmacokinetics, pharmacodynamics, or detailed experimental protocols.

This guide, therefore, provides a foundational understanding based on the known pharmacology of its parent compound, isonicotinic acid, and related derivatives. The information presented is intended to serve as a starting point for further research and should be interpreted with the understanding that direct experimental data for this compound is not currently available.

Introduction to Isonicotinic Acid Derivatives

Isonicotinic acid, a pyridine-4-carboxylic acid, is a core structure in several pharmacologically active compounds. Its derivatives have been explored for a range of therapeutic applications, including potential anticancer and antibacterial activities. The addition of a propyl group at the 2-position of the pyridine ring, creating this compound, would modify its physicochemical properties, such as lipophilicity and steric hindrance, which could in turn influence its biological activity.

Postulated Pharmacological Profile

Based on the broader class of isonicotinic acid derivatives, the following pharmacological characteristics of this compound can be postulated, though they require experimental validation.

Potential Mechanism of Action

The mechanism of action would likely be dependent on the therapeutic area. For instance, some isonicotinic acid derivatives have been investigated for their ability to inhibit specific enzymes or interact with cellular receptors. A patent for certain isonicotinic acid derivatives suggests a potential role in oncology by targeting the Epidermal Growth Factor Receptor (EGFR).[1]

Hypothesized Signaling Pathway

The following diagram illustrates a generalized signaling pathway that could be influenced by an isonicotinic acid derivative targeting a receptor tyrosine kinase like EGFR.

Caption: Postulated inhibitory effect on the EGFR signaling cascade.

Predicted Pharmacokinetics (ADME)

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound would be a critical determinant of its potential therapeutic utility.

Table 1: Predicted Pharmacokinetic Properties

| Parameter | Predicted Characteristic | Rationale |

| Absorption | Potentially orally bioavailable | The carboxylic acid group may be ionized in the intestine, but the overall lipophilicity will be increased by the propyl group compared to isonicotinic acid. |

| Distribution | Moderate volume of distribution | The compound's polarity will influence its ability to cross cell membranes and distribute into tissues. |

| Metabolism | Hepatic metabolism likely | The pyridine ring and propyl side chain could be subject to oxidation, while the carboxylic acid could undergo glucuronidation. |

| Excretion | Primarily renal | Metabolites and potentially unchanged drug would likely be excreted in the urine. |

Synthesis and Future Research

The synthesis of this compound could likely be achieved through modifications of established methods for creating nicotinic acid derivatives. For example, a common approach involves the oxidation of a corresponding 2-propyl-4-methylpyridine.

Experimental Workflow for Future Investigation

The following diagram outlines a potential workflow for the initial pharmacological characterization of this compound.

Caption: A logical workflow for the preclinical evaluation of this compound.

Conclusion and Call for Research

While the direct pharmacological data for this compound is not available, its structural relationship to other bioactive isonicotinic acid derivatives suggests it may possess interesting biological properties. This guide highlights the significant gap in the current scientific knowledge and serves as a call for foundational research to synthesize and characterize this compound. Future in vitro and in vivo studies are necessary to elucidate its true pharmacological profile and determine any potential therapeutic value. Professionals in drug development are encouraged to consider this compound as a novel chemical entity for screening in various disease models.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Propylisonicotinic Acid from 2-Chloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-propylisonicotinic acid from 2-chloronicotinic acid. The synthesis is a multi-step process involving the protection of the carboxylic acid functionality, a key cross-coupling reaction, and subsequent deprotection to yield the final product. This protocol is designed to guide researchers in the efficient synthesis of this compound, a valuable building block in medicinal chemistry and drug development.

Introduction

2-Alkylisonicotinic acid derivatives are important scaffolds in pharmaceutical research. The synthesis of this compound from the readily available 2-chloronicotinic acid presents a common challenge in medicinal chemistry due to the incompatibility of the acidic proton of the carboxylic acid with organometallic reagents typically used in cross-coupling reactions. To overcome this, a protecting group strategy is employed. The carboxylic acid is first converted to a methyl ester, which is then subjected to a Kumada cross-coupling reaction with a propyl Grignard reagent. The final step involves the hydrolysis of the ester to afford the desired this compound.

Overall Synthetic Scheme

The synthesis of this compound from 2-chloronicotinic acid is accomplished via a three-step sequence:

-

Esterification: Protection of the carboxylic acid group of 2-chloronicotinic acid as a methyl ester.

-

Kumada Cross-Coupling: Nickel or Palladium-catalyzed cross-coupling of methyl 2-chloroisonicotinate with propylmagnesium bromide.

-

Hydrolysis (Saponification): Deprotection of the methyl ester to yield the final product, this compound.